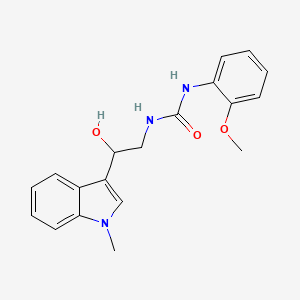

1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-22-12-14(13-7-3-5-9-16(13)22)17(23)11-20-19(24)21-15-8-4-6-10-18(15)25-2/h3-10,12,17,23H,11H2,1-2H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXZEXTVHURFAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CC=C3OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-indole and 2-methoxyphenyl isocyanate.

Reaction Conditions: The reaction between 1-methyl-1H-indole and 2-methoxyphenyl isocyanate is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Formation of Intermediate: The intermediate product, 1-(2-isocyanato-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, is formed.

Hydrolysis: The intermediate undergoes hydrolysis to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The urea linkage can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents such as halogens or nucleophiles in the presence of a base.

Major Products

Oxidation: Formation of 1-(2-oxo-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea.

Reduction: Formation of 1-(2-amino-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications.

Anticancer Properties

Research indicates that 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea possesses significant anticancer properties. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells |

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in the development of new antibiotics or antimicrobial agents.

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth |

Anticancer Study

A controlled laboratory study assessed the efficacy of the compound on various cancer cell lines. Results indicated that treatment with this compound led to significant reductions in cell viability, with observed apoptosis marked by increased caspase activity. This positions the compound as a potential lead for developing new anticancer therapies.

Antimicrobial Efficacy

In another study focused on antimicrobial properties, the compound was tested against multiple bacterial strains. Results showed substantial inhibition of growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an effective therapeutic agent for treating bacterial infections.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The urea linkage can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Indole Moieties

- 1-[2-(1H-Indol-3-Yl)Ethyl]-3-(2-Methoxyphenyl)Urea (): This analogue lacks the hydroxy and methyl groups on the ethyl-indole side chain. The 1-methyl group in the target compound may enhance metabolic stability by protecting the indole nitrogen from oxidation .

1-[2-(1H-Indol-3-Yl)Ethyl]-3-(2-Methylphenyl)Urea () :

Replacing the 2-methoxy group with 2-methylphenyl eliminates the electron-donating methoxy group, altering electronic interactions. The methyl group increases hydrophobicity, which could affect membrane permeability but reduce solubility .

Piperazine-Based Ureas (HBK Series, )

Compounds HBK14–HBK19 incorporate a piperazine ring instead of an indole. Piperazine derivatives often exhibit distinct pharmacokinetic profiles due to their basic nitrogen atoms, which enhance water solubility. However, the target compound’s indole moiety may offer superior aromatic stacking interactions with biological targets, such as kinase enzymes or GPCRs. For example, HBK17 (with a 2,5-dimethylphenoxy group) showed reduced activity in preliminary screens compared to indole-containing analogues, suggesting the indole’s role in target engagement .

Pyrrole-Containing Ureas ()

The compound 1-[2-(1H-Pyrrole-2-Carbonyl)Phenyl]-3-(4-Methoxyphenyl)Urea replaces indole with pyrrole. Pyrrole’s smaller aromatic system and reduced planarity may weaken interactions with hydrophobic binding pockets. Additionally, the 4-methoxyphenyl group (vs.

Bis-Indole Alkaloid Derivatives ()

The target’s urea linker and hydroxyethyl group may confer distinct mechanisms compared to the bis-indole scaffold, which relies on dual aromatic interactions. This highlights the importance of linker chemistry in modulating bioactivity .

Research Findings and Implications

- Further in vitro screening is warranted .

- Neuroactive Potential: Structural similarity to piperazine-ureas () suggests possible CNS activity. The 2-methoxyphenyl group is common in serotonin receptor ligands, hinting at applications in neurological disorders .

Biological Activity

1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, a compound with significant pharmacological potential, has been studied for its biological activity across various cellular and molecular contexts. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

It features an indole moiety, a urea linkage, and a methoxy-substituted phenyl group, which are critical for its biological interactions.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Cytotoxicity : Studies have demonstrated that the compound possesses cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, affecting key proteins such as Bcl-2 and caspases .

- Antioxidant Activity : The presence of hydroxyl and methoxy groups contributes to its antioxidant properties. These groups enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : In a study involving human leukemia cells (Jurkat), treatment with the compound resulted in a marked decrease in cell viability, correlating with increased apoptotic markers. This suggests its potential as an anti-cancer agent .

- Oxidative Stress Models : In models of oxidative stress, the compound demonstrated significant protective effects against cell death induced by reactive oxygen species (ROS), highlighting its role as a potential therapeutic agent for oxidative stress-related conditions .

- Inflammatory Models : In vivo studies using animal models of inflammation showed that administration of the compound reduced swelling and pain associated with inflammatory responses, indicating its utility in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.